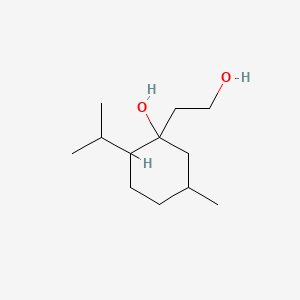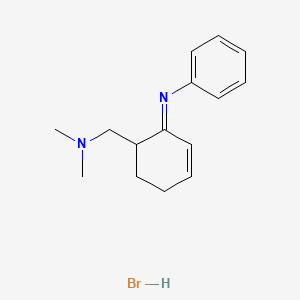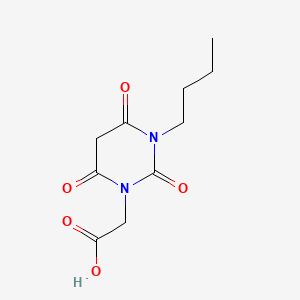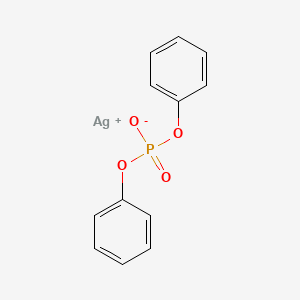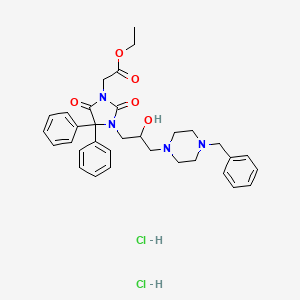
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Imidazolidineacetic acid, 2,5-dioxo-4,4-diphenyl-3-(2-hydroxy-3-(4-(phenylmethyl)-1-piperazinyl)propyl)-, ethyl ester, dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazolidine, piperazine, and ester groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include imidazolidine derivatives, phenylmethyl piperazine, and appropriate esterifying agents. Common reaction conditions may involve:
Solvents: Organic solvents like dichloromethane or ethanol.
Catalysts: Acid or base catalysts to facilitate esterification or other reactions.
Temperature: Controlled heating or cooling to optimize reaction rates and yields.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: For precise control over reaction conditions.
Continuous Flow Chemistry: For large-scale production with consistent quality.
Purification Techniques: Such as crystallization, distillation, or chromatography to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation might yield ketones or aldehydes, while substitution could introduce new functional groups.
Applications De Recherche Scientifique
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: For studying enzyme interactions or as a probe in biochemical assays.
Medicine: Potential therapeutic applications, such as drug development for targeting specific pathways.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Receptor Interaction: Modulating receptor activity in biological systems.
Pathway Modulation: Affecting signaling pathways involved in cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Imidazolidineacetic acid derivatives: Compounds with similar core structures but different substituents.
Piperazine derivatives: Compounds featuring the piperazine ring with various functional groups.
Ester derivatives: Compounds with ester functional groups and similar molecular frameworks.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Propriétés
Numéro CAS |
110427-52-6 |
|---|---|
Formule moléculaire |
C33H40Cl2N4O5 |
Poids moléculaire |
643.6 g/mol |
Nom IUPAC |
ethyl 2-[3-[3-(4-benzylpiperazin-1-yl)-2-hydroxypropyl]-2,5-dioxo-4,4-diphenylimidazolidin-1-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C33H38N4O5.2ClH/c1-2-42-30(39)25-36-31(40)33(27-14-8-4-9-15-27,28-16-10-5-11-17-28)37(32(36)41)24-29(38)23-35-20-18-34(19-21-35)22-26-12-6-3-7-13-26;;/h3-17,29,38H,2,18-25H2,1H3;2*1H |
Clé InChI |
JHXOSTSAPVGGDA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CN1C(=O)C(N(C1=O)CC(CN2CCN(CC2)CC3=CC=CC=C3)O)(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


